molecular formula C12H15NO2S B8683796 7-(4-Methoxyphenyl)-1,4-thiazepan-5-one

7-(4-Methoxyphenyl)-1,4-thiazepan-5-one

Cat. No. B8683796
M. Wt: 237.32 g/mol
InChI Key: GVYWKFZAQBPVIC-UHFFFAOYSA-N
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Patent
US05206233

Procedure details

A mixture of 2-aminoethanethiol hydrochloride (31.0 g, 0.273 mol) and 140 mL of methanol is cooled to 0° C. and treated with pulverized sodium hydroxide (12.0 g, 0.475 mol) followed by trans-methyl 4-methoxycinnamate (52.4 g, 0.273 mol). The reaction mixture is allowed to warm to room temperature and stirred for 5 days. The mixture is then heated to 60° C. for 30 minutes and filtered while still warm. The methanolic solution is concentrated to ca 1/4 volume and the product is isolated by filtration (35 g).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[OH-].[Na+].[CH3:8][O:9][C:10]1[CH:21]=[CH:20][C:13](/[CH:14]=[CH:15]/[C:16](OC)=[O:17])=[CH:12][CH:11]=1>CO>[CH3:8][O:9][C:10]1[CH:21]=[CH:20][C:13]([CH:14]2[S:5][CH2:4][CH2:3][NH:2][C:16](=[O:17])[CH2:15]2)=[CH:12][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
52.4 g
Type
reactant
Smiles
COC1=CC=C(/C=C/C(=O)OC)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to 60° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
while still warm
CONCENTRATION
Type
CONCENTRATION
Details
The methanolic solution is concentrated to ca 1/4 volume
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration (35 g)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
COC1=CC=C(C=C1)C1CC(NCCS1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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